

# Application Notes and Protocols: Assessing Synergy of L-738,372 with Other Antiretrovirals

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## Compound of Interest

Compound Name: L 738372

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## Introduction

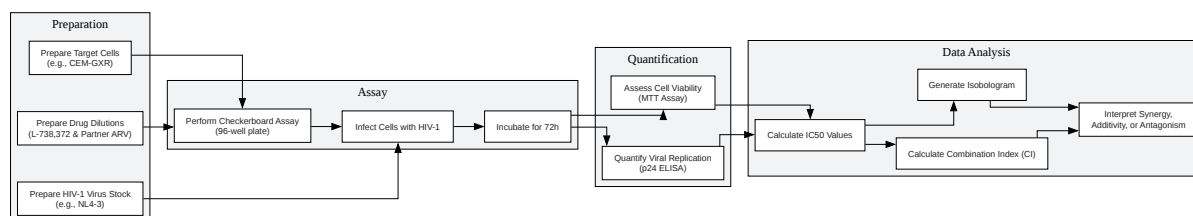
L-738,372 is a non-competitive reversible inhibitor of HIV-1 reverse transcriptase (RT).[1] It has demonstrated synergistic inhibitory effects on RT activity when combined with nucleoside analogs such as azidothymidine triphosphate.[1] This document provides detailed protocols to assess the synergistic, additive, or antagonistic effects of L-738,372 in combination with other classes of antiretroviral drugs. The primary methods described are the checkerboard assay for determining drug interactions and subsequent analysis using the Combination Index (CI) and isobologram plots.

## Principle of Synergy Assessment

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[2] In contrast, an additive effect is when the combined effect is equal to the sum of the individual effects, and antagonism is when the combined effect is less.[2][3] The checkerboard assay is a common in vitro method to systematically test various concentration combinations of two drugs.[4][5][6] The data from this assay can be used to calculate the Fractional Inhibitory Concentration Index (FICI) and the Combination Index (CI), which provide quantitative measures of the interaction.[3][7][8][9]

## Experimental Workflow

The overall experimental workflow for assessing the synergy of L-738,372 with other antiretrovirals is depicted below.



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**Figure 1:** Experimental workflow for synergy testing.

## Key Experimental Protocols

### Materials and Reagents

- Cell Line: CEM-GXR cells (or other suitable HIV-1 susceptible cell line)
- Virus: HIV-1 NL4-3 (or other suitable laboratory strain)
- Compounds: L-738,372, and other antiretrovirals (e.g., Zidovudine (NRTI), Ritonavir (PI), Raltegravir (INSTI))
- Reagents: RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, HIV-1 p24 Antigen Capture Assay Kit.

### Protocol 1: Checkerboard Synergy Assay

This protocol is designed to determine the in vitro interaction between L-738,372 and another antiretroviral agent.<sup>[4][10]</sup>

- Cell Preparation: Culture CEM-GXR cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of  $5 \times 10^4$  cells per well in 50  $\mu$ L of medium.
- Drug Dilution Preparation:
  - Prepare stock solutions of L-738,372 and the partner antiretroviral in DMSO.
  - Create serial two-fold dilutions of each drug in culture medium at 4x the final desired concentrations.
- Plate Setup:
  - Add 50  $\mu$ L of the 4x L-738,372 dilutions horizontally across the plate (e.g., columns 1-10).
  - Add 50  $\mu$ L of the 4x partner antiretroviral dilutions vertically down the plate (e.g., rows A-G).
  - Row H will contain only the L-738,372 dilutions, and column 11 will contain only the partner antiretroviral dilutions to determine their individual IC<sub>50</sub> values.
  - Column 12 should contain cell-only controls (no drug) and virus-only controls.
- Infection: Add 100  $\mu$ L of HIV-1 NL4-3 virus stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the cell-only control wells. The final volume in each well will be 200  $\mu$ L.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.

## Protocol 2: Quantification of Viral Replication (p24 Antigen ELISA)

The concentration of the HIV-1 p24 core antigen in the cell culture supernatant is proportional to the amount of viral replication.<sup>[11]</sup>

- **Sample Preparation:** After the 72-hour incubation, centrifuge the 96-well plate to pellet the cells. Carefully collect the supernatant from each well. Samples may need to be diluted to fall within the linear range of the assay.[\[11\]](#)
- **ELISA Procedure:** Perform the HIV-1 p24 Antigen Capture Assay according to the manufacturer's instructions.[\[11\]](#)[\[12\]](#) This typically involves adding the supernatant to antibody-coated wells, followed by incubation, washing, addition of a conjugated secondary antibody, and a substrate for color development.[\[11\]](#)
- **Data Acquisition:** Read the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the p24 concentration for each well using a standard curve generated from known p24 standards. The percentage of viral inhibition is calculated relative to the virus control wells (no drug).

## Protocol 3: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in viral replication is not due to drug-induced cytotoxicity.[\[13\]](#)[\[14\]](#)

- **Assay Setup:** A parallel 96-well plate should be set up identically to the checkerboard assay but without the addition of the virus.
- **MTT Addition:** After the 72-hour incubation, add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[13\]](#)
- **Solubilization:** Add 100  $\mu\text{L}$  of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[15\]](#)
- **Data Acquisition:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the cell-only control wells (no drug).

## Data Presentation and Analysis

### Data Tables

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Individual Drug Activity

| Drug      | IC50 (μM) | CC50 (μM) | Selectivity Index<br>(SI = CC50/IC50) |
|-----------|-----------|-----------|---------------------------------------|
| L-738,372 |           |           |                                       |

| Antiretroviral X | | | |

Table 2: Combination Index (CI) Values for L-738,372 and Antiretroviral X

| % Inhibition | L-738,372<br>Conc. (μM) | Antiretroviral<br>X Conc. (μM) | Combination<br>Index (CI) | Interpretation |
|--------------|-------------------------|--------------------------------|---------------------------|----------------|
| 50           |                         |                                |                           |                |
| 75           |                         |                                |                           |                |

| 90 | | | | |

## Combination Index (CI) Calculation

The Combination Index (CI) is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between two drugs.<sup>[3][16]</sup> The formula for the CI is:

$$CI = (D)1/(Dx)1 + (D)2/(Dx)2$$

Where:

- (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that inhibit x% of viral replication.
- (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of viral replication.

The interpretation of the CI value is as follows:

- $CI < 1$ : Synergy
- $CI = 1$ : Additive effect
- $CI > 1$ : Antagonism

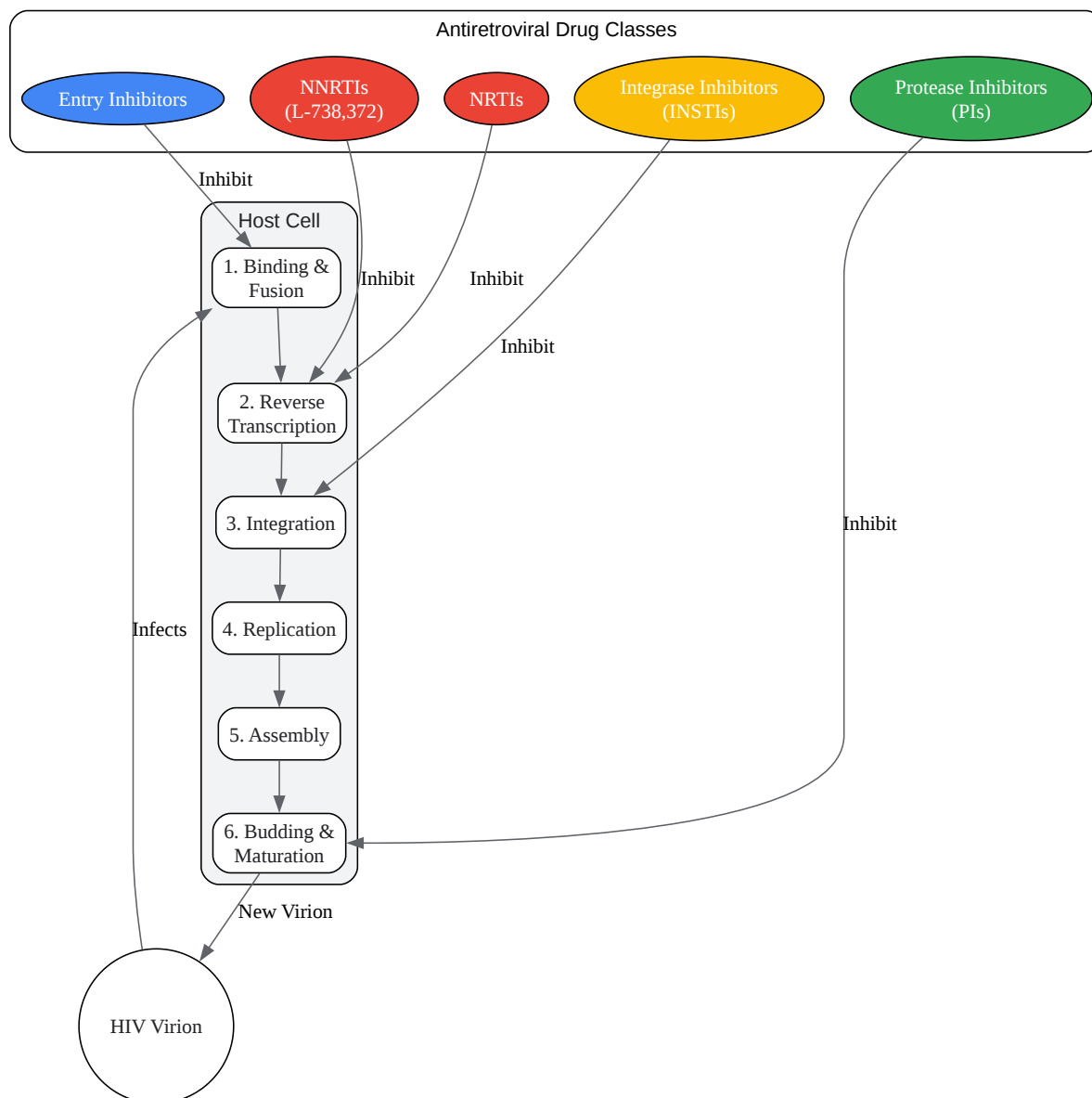
## Isobologram Analysis

Isobologram analysis is a graphical method used to visualize drug interactions.[\[2\]](#)[\[17\]](#)[\[18\]](#)

- **Plotting:** The x-axis represents the concentration of L-738,372, and the y-axis represents the concentration of the partner antiretroviral.
- **Line of Additivity:** A straight line is drawn connecting the IC<sub>50</sub> values of the two drugs on their respective axes. This line represents all the concentration combinations that would produce an additive effect.
- **Data Points:** The concentrations of the two drugs in combination that produce 50% inhibition are plotted on the graph.
- **Interpretation:**
  - Data points falling below the line of additivity indicate synergy.
  - Data points falling on the line of additivity indicate an additive effect.
  - Data points falling above the line of additivity indicate antagonism.

## HIV-1 Life Cycle and Antiretroviral Targets

The following diagram illustrates the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs, including the target of L-738,372.



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**Figure 2:** HIV-1 life cycle and antiretroviral targets.

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